4-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL
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Overview
Description
4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a cyclohexyl group substituted with a pentyl chain at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromobiphenyl with 4-pentylcyclohexylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl structure to more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the biphenyl structure.
Scientific Research Applications
4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL has several scientific research applications:
Liquid Crystals: It is used in the development of liquid crystal materials due to its ability to form stable mesophases.
Materials Science: The compound is studied for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Drug Development: Research has shown that derivatives of this compound may modulate the activity of various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL in its applications involves its ability to interact with specific molecular targets and pathways. For example, in liquid crystal applications, the compound’s structure allows it to align in specific orientations under the influence of an electric field, thereby modulating the optical properties of the material . In drug development, the compound’s interactions with biological targets can influence cellular processes and pathways, although the exact mechanisms would depend on the specific derivative and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-PENTYLCYCLOHEXYL)BENZENE: This compound is similar in structure but lacks the biphenyl moiety, which may affect its liquid crystalline properties.
4-(4-PENTYLCYCLOHEXYL)PHENOL: Another similar compound that includes a hydroxyl group, which can influence its reactivity and applications.
Uniqueness
4-(4-PENTYLCYCLOHEXYL)-1,1’-BIPHENYL is unique due to its biphenyl structure combined with a cyclohexyl group substituted with a pentyl chain. This combination imparts specific physical and chemical properties that make it suitable for applications in liquid crystals and materials science, where precise molecular alignment and stability are crucial .
Properties
Molecular Formula |
C23H30 |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-(4-pentylcyclohexyl)-4-phenylbenzene |
InChI |
InChI=1S/C23H30/c1-2-3-5-8-19-11-13-21(14-12-19)23-17-15-22(16-18-23)20-9-6-4-7-10-20/h4,6-7,9-10,15-19,21H,2-3,5,8,11-14H2,1H3 |
InChI Key |
SSSJMLTXWSVLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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